molecular formula C17H14N2O4 B12555393 Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- CAS No. 150127-37-0

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)-

Cat. No.: B12555393
CAS No.: 150127-37-0
M. Wt: 310.30 g/mol
InChI Key: REENKHLYSZEKGF-UHFFFAOYSA-N
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Description

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 5,8-dimethoxy-4-(2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    5,8-Dimethoxyquinoline: Lacks the nitrophenyl group but retains the methoxy groups.

    4-Nitroquinoline: Contains the nitro group but lacks the methoxy groups.

Uniqueness

The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its analogs .

Properties

CAS No.

150127-37-0

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

5,8-dimethoxy-4-(2-nitrophenyl)quinoline

InChI

InChI=1S/C17H14N2O4/c1-22-14-7-8-15(23-2)17-16(14)12(9-10-18-17)11-5-3-4-6-13(11)19(20)21/h3-10H,1-2H3

InChI Key

REENKHLYSZEKGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)OC)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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